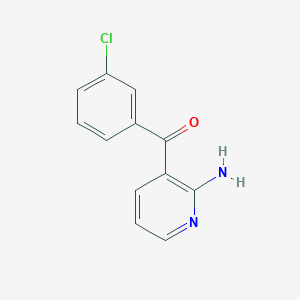

3-(3-Chlorobenzoyl)pyridin-2-amine

Descripción general

Descripción

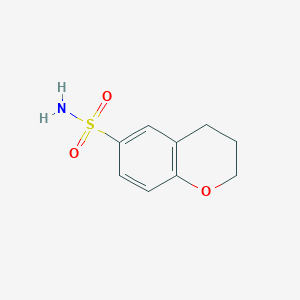

3-(3-Chlorobenzoyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring . The molecular formula of this compound is C12H9ClN2O .

Synthesis Analysis

While specific synthesis methods for 3-(3-Chlorobenzoyl)pyridin-2-amine were not found, a related series of compounds were synthesized in a study . In this study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular weight of 3-(3-Chlorobenzoyl)pyridin-2-amine is 232.67 . The InChI code is 1S/C12H9ClN2O/c13-9-4-1-3-8(7-9)11(16)10-5-2-6-15-12(10)14/h1-7H,(H2,14,15) .Physical And Chemical Properties Analysis

3-(3-Chlorobenzoyl)pyridin-2-amine is a powder at room temperature .Aplicaciones Científicas De Investigación

Coordination Polymers and Luminescence

Zhang et al. (2013) explored the self-assembly of AgX salts and bis(pyridyl) ligands, including derivatives similar to 3-(3-Chlorobenzoyl)pyridin-2-amine, to form helical silver(I) coordination polymers. These polymers displayed diverse cis-trans and trans-trans conformations, contributing to the construction of helical structures. Notably, the solid-state luminescent emission intensities of the perchlorate-containing complexes were stronger than those of nitrate-containing complexes at room temperature (Zhang et al., 2013).

Synthesis of Derivatives for Medicinal Chemistry

The synthesis of derivatives from cinnamic acid with thionyl chloride and pyridine has been a general procedure for preparing compounds like 3-chlorobenzo[b] thiophene-2-carbonyl chloride, which can be further converted to acids, esters, and amines. This method is significant for developing new compounds for medicinal chemistry applications (Wright & Brabander, 1971).

Polymer Synthesis and Metal Ion Adsorption

Belousova et al. (2001) reported the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine by condensing [3-(triethoxysilyl)propyl]amine with 2-aminopyridine. The resultant compound, upon hydrolytic copolycondensation, forms a cross-linked organosilicon copolymer with potential for adsorbing anionic chlorocomplexes of various metals like gold(III), platinum(IV), and palladium(II) (Belousova et al., 2001).

Catalysis in Organic Synthesis

Research by Chatani et al. (2001) demonstrated the utility of N-2-pyridynyl alkylamines, similar to 3-(3-Chlorobenzoyl)pyridin-2-amine, in catalytic reactions involving the cleavage of an sp(3) C-H bond adjacent to a nitrogen atom. These reactions are critical for forming coupling products with various alkenes, indicating the importance of such compounds in organic synthesis (Chatani et al., 2001).

Safety And Hazards

The safety information for 3-(3-Chlorobenzoyl)pyridin-2-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for 3-(3-Chlorobenzoyl)pyridin-2-amine were not found, a related compound was mentioned in a study seeking potent anti-tubercular agents . This suggests potential future research directions in the design and synthesis of novel substituted benzamide derivatives for their anti-tubercular activity .

Propiedades

IUPAC Name |

(2-aminopyridin-3-yl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-9-4-1-3-8(7-9)11(16)10-5-2-6-15-12(10)14/h1-7H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKIUJMHRCDZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorobenzoyl)pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)

![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)

![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)

![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)

![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B1426872.png)

amine](/img/structure/B1426874.png)

![6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B1426877.png)

![[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine](/img/structure/B1426879.png)